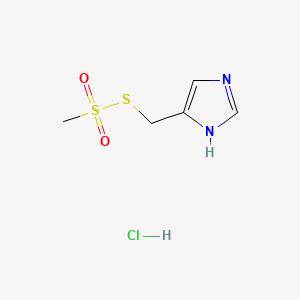

Imidazole-4-methyl Methanethiosulfonate Hydrochloride

Description

Properties

IUPAC Name |

5-(methylsulfonylsulfanylmethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2.ClH/c1-11(8,9)10-3-5-2-6-4-7-5;/h2,4H,3H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZUPRKKSFZTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662032 | |

| Record name | S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184970-27-1 | |

| Record name | S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Imidazole-4-methyl Methanethiosulfonate Hydrochloride, involves several methods. Common synthetic routes include:

Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

Wallach synthesis: This method involves the dehydrogenation of imidazolines.

Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.

Amino nitrile method: This method involves the cyclization of amino nitriles.

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to optimize efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .

Chemical Reactions Analysis

Types of Reactions

Imidazole-4-methyl Methanethiosulfonate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-methyl sulfone, while reduction may yield imidazole-4-methyl sulfide .

Scientific Research Applications

Chemical Properties and Reactivity

Imidazole-4-methyl Methanethiosulfonate Hydrochloride is known for its ability to react specifically and rapidly with thiols to form mixed disulfides. This property is crucial for various biochemical applications, particularly in the context of protein modification and analysis .

Biochemical Applications

-

Protein Modification

- The compound is widely used in the modification of proteins via thiol groups. By forming mixed disulfides, it can alter protein structure and function, which is essential for studying protein interactions and dynamics in biological systems.

-

Bioconjugation Techniques

- This compound serves as a tool for bioconjugation, enabling the attachment of various biomolecules to proteins. This application is vital in drug development and the creation of targeted therapeutics.

- Enzyme Inhibition Studies

Pharmacological Applications

- Drug Development

-

Anticancer Research

- The compound's ability to modify thiol-containing proteins has implications in cancer research, particularly in understanding how certain drugs interact with cancer cell proteins and potentially lead to resistance mechanisms.

Materials Science Applications

-

Synthesis of Functional Materials

- The reactivity of this compound with thiols can be harnessed in materials science for creating functional materials that require specific surface modifications or enhanced properties through chemical bonding.

-

Nanotechnology

- It plays a role in the synthesis of nanoparticles where surface functionalization with thiol groups is required to stabilize particles or enhance their interaction with biological systems.

Case Study 1: Protein Interaction Studies

A study utilized this compound to investigate the interactions between a therapeutic protein and its target receptor. By modifying specific cysteine residues on the protein, researchers were able to elucidate binding affinities and kinetics, providing critical data for drug design.

Case Study 2: Cancer Drug Resistance Mechanisms

In another study focused on cancer treatment, researchers employed the compound to modify thiol groups on multidrug resistance proteins. This modification was crucial in identifying how these proteins contribute to drug resistance, leading to potential strategies for overcoming this challenge in cancer therapy.

Mechanism of Action

The mechanism of action of Imidazole-4-methyl Methanethiosulfonate Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as nitric oxide synthase , which plays a role in inflammation and neurodegenerative diseases . The compound interferes with intracellular calcium and potassium fluxes, affecting various cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

Key MTS derivatives include:

MTSSL (Methanethiosulfonate spin label): Contains a nitroxide spin label for electron paramagnetic resonance (EPR) studies.

MTSES (2-Sulfonatoethyl Methanethiosulfonate Sodium Salt): Features a negatively charged sulfonate group.

MTSET (2-(Trimethylammonium) Ethyl Methanethiosulfonate Bromide): Bears a positively charged quaternary ammonium group.

Imidazole-4-methyl Methanethiosulfonate Hydrochloride differs by incorporating an imidazole ring, which is uncharged at physiological pH but can act as a weak base (pKa ~6.9). This contrasts with the permanent charges of MTSES (-1) and MTSET (+1), influencing membrane permeability and electrostatic interactions with target proteins .

Solubility and Stability

- MTSSL : Moderately soluble in water; stability depends on storage conditions (light-sensitive).

- MTSES/MTSET : Highly water-soluble due to ionic groups; stable at neutral pH.

- This compound: The hydrochloride salt enhances aqueous solubility compared to non-ionic MTS reagents. However, the imidazole ring may reduce stability in strongly acidic or alkaline conditions .

Tabulated Comparison of Key Properties

Research Findings and Limitations

- Its inferred properties are based on structural analogs like MTSES and MTSET.

- The imidazole moiety’s metal-binding capability is theoretical and requires experimental validation. Comparative studies with histidine-tagged proteins or metalloenzymes could clarify its utility .

- Unlike MTSSL, this compound lacks a spin label, limiting its use in EPR but expanding versatility in non-spectroscopic applications.

Biological Activity

Imidazole-4-methyl Methanethiosulfonate Hydrochloride (IMTS) is a compound that has garnered attention for its biological activity, particularly in the context of protein interactions and enzymatic inhibition. This article delves into its mechanisms of action, biological implications, and relevant research findings.

IMTS is a methanethiosulfonate derivative characterized by its imidazole ring, which contributes to its reactivity and biological interactions. The presence of a methanethiosulfonate moiety allows it to participate in various biochemical processes, particularly those involving sulfhydryl groups in proteins.

IMTS functions primarily as a modifying agent for cysteine residues in proteins. This modification can lead to the inhibition of specific protein-protein interactions (PPIs) and enzymatic activities. The compound's ability to form covalent bonds with cysteine residues makes it a valuable tool in biochemical research.

Key Mechanisms:

- Covalent Modification : IMTS can react with thiol groups in proteins, leading to irreversible modifications that alter protein function.

- Inhibition of Enzymatic Activity : Studies have demonstrated that IMTS can inhibit enzymes such as Botulinum neurotoxin A light chain (BoNT/A LC) by forming stable adducts with active site cysteine residues, effectively blocking substrate access.

Inhibition of Protein-Protein Interactions

Research has shown that IMTS can inhibit critical PPIs involved in various signaling pathways. For example, it has been studied for its potential to inhibit the signal transducer and activator of transcription 3 (STAT3), a key player in cancer progression and inflammation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| IMTS | 15.8 ± 0.6 | STAT3 |

This inhibition is significant as it suggests potential therapeutic applications in diseases where STAT3 is implicated, such as cancers and autoimmune disorders.

Case Studies

- Botulinum Neurotoxin Inhibition : A study highlighted the use of IMTS as a bifunctional inhibitor against BoNT/A LC, demonstrating its ability to irreversibly inhibit the enzyme with kinetic parameters indicating strong efficacy (k_inact/K_i = 1–10 M⁻¹·s⁻¹) .

- Modification of Cysteine Residues : The covalent interaction between IMTS and cysteine residues was confirmed through mass spectrometry and NMR studies, revealing structural changes that correlate with loss of enzymatic function .

Research Findings

Recent studies have explored the broader implications of IMTS in biochemical pathways:

- Supersulfide Catalysis : Research indicates that compounds like IMTS may play a role in regulating nitric oxide signaling through supersulfide catalysis, enhancing our understanding of redox biology .

- Therapeutic Potential : The ability to selectively inhibit PPIs opens avenues for drug development targeting diseases characterized by aberrant signaling pathways.

Q & A

Q. What are the recommended protocols for synthesizing Imidazole-4-methyl Methanethiosulfonate Hydrochloride?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React imidazole derivatives with methanethiosulfonate precursors in anhydrous conditions (e.g., using DMF as a solvent).

- Step 2 : Introduce the methyl group via alkylation using methyl iodide or similar agents.

- Step 3 : Purify via column chromatography (silica gel, methanol/dichloromethane eluent) and confirm purity via HPLC (>95%) .

- Critical Note : Monitor pH during hydrochloride salt formation to avoid decomposition .

Q. How should this compound be stored to ensure stability?

Q. What are its primary reactivity features in cross-linking experiments?

The methanethiosulfonate group reacts selectively with cysteine residues via disulfide bond formation. Key parameters:

- pH : Optimize between 7.0–8.5 for thiolate ion formation.

- Temperature : 25–37°C for biological systems; higher temps (50°C) accelerate non-specific reactions.

- Quenching : Use excess β-mercaptoethanol post-reaction to halt cross-linking .

Advanced Research Questions

Q. How can researchers resolve contradictions in cross-linking efficiency across experimental models?

Discrepancies often arise from:

- Cysteine accessibility : Use molecular dynamics simulations to predict residue exposure in target proteins.

- Competing reactions : Validate via LC-MS to detect unintended adducts (e.g., lysine modifications).

- Buffer interference : Avoid Tris-based buffers (nucleophilic amines); substitute with HEPES or phosphate .

- Case Study : In neuronal receptor studies, masking non-target thiols with N-ethylmaleimide improved specificity .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance alkylation efficiency.

- Solvent Optimization : Replace DMF with acetonitrile for better solubility and lower toxicity.

- Scale-Up Adjustments : Reduce reaction time via microwave-assisted synthesis (e.g., 80°C, 30 min) .

Q. How can researchers validate the compound’s purity and structural integrity?

- Analytical Methods :

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH | Purity assessment |

| NMR | ¹H/¹³C in D₂O or DMSO-d₆ | Confirm methyl and imidazole moieties |

| HRMS | ESI+ mode | Verify molecular ion ([M+H]⁺ = 219.75 m/z) |

Q. What are its emerging applications in proteomics and structural biology?

- Domain Mapping : Cross-link flexible regions in multidomain proteins (e.g., kinases) to study conformational changes.

- Membrane Protein Studies : Use in detergent-free buffers to stabilize α-helical bundles .

- Limitation : Not suitable for reducing environments (e.g., cytoplasmic studies) due to disulfide reduction .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.